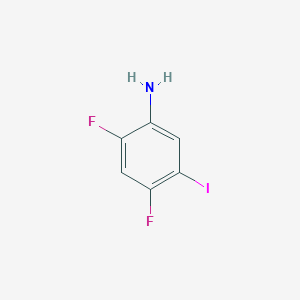

2,4-Difluoro-5-iodoaniline

Description

Contextualization within Fluorine and Iodine Chemistry

The presence of fluorine atoms on the aromatic ring significantly influences the electronic environment of the molecule. Fluorine's high electronegativity leads to a general deactivation of the ring towards electrophilic substitution, while also increasing the acidity of the amine protons and modulating the lipophilicity and metabolic stability of derivative compounds. This is a critical aspect in the design of bioactive molecules.

Simultaneously, the iodine atom at the 5-position serves as a versatile synthetic handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide array of functional groups at this specific position, providing a powerful tool for molecular diversification. The interplay between the activating and directing effects of the amino group and the electronic and steric influences of the halogen substituents creates a nuanced reactivity profile that can be exploited for selective chemical transformations.

Significance as a Building Block in Modern Organic Synthesis

The primary significance of 2,4-Difluoro-5-iodoaniline lies in its role as a trifunctional scaffold, where the amine, fluorine, and iodine moieties can be selectively manipulated to construct complex molecular architectures. This is particularly evident in the field of medicinal chemistry.

A notable application of this compound is in the synthesis of protein kinase inhibitors. For instance, it is cited as a key intermediate in the preparation of novel naphthyridinone and pyridylpyrimidinone compounds designed to modulate protein kinase activity. google.com In these syntheses, the aniline (B41778) nitrogen participates in the formation of the core heterocyclic structure, while the iodo- and fluoro-substituted phenyl ring is incorporated as a crucial pharmacophoric element. The specific substitution pattern is often critical for achieving high potency and selectivity for the target kinase.

The general synthetic utility of such halogenated anilines allows for a modular approach to drug discovery. The amino group can be acylated, alkylated, or used to form heterocyclic rings. The iodine atom, as mentioned, is primed for cross-coupling reactions, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

Overview of Current Research Trajectories and Challenges

Current research involving compounds like this compound is largely driven by the demand for new and effective therapeutic agents. The trajectory is focused on leveraging this building block for the synthesis of complex, biologically active molecules. The exploration of its use in the synthesis of novel heterocyclic systems and as a fragment in fragment-based drug discovery are promising avenues.

However, the synthesis and manipulation of polyhalogenated anilines are not without their challenges. The synthesis of this compound itself requires careful control of regioselectivity to achieve the desired substitution pattern, often involving multi-step sequences. The reactivity of the different halogen atoms can also pose a challenge in achieving selective transformations. For instance, under certain conditions, nucleophilic aromatic substitution of a fluorine atom might compete with the desired reaction at the iodine or amino group. Overcoming these selectivity issues through the development of novel catalytic systems and protecting group strategies remains an active area of research. Furthermore, the purification of these intermediates can be complex due to the presence of closely related isomers as byproducts.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-difluoro-5-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLSDHLIQPFAAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Difluoro 5 Iodoaniline

Precursor-Based Synthesis Strategies

The synthesis of 2,4-Difluoro-5-iodoaniline is often achieved through the transformation of carefully selected precursor molecules. These strategies primarily involve the reduction of a nitro group or the direct iodination of an aniline (B41778) derivative.

Reduction of Nitroaryl Precursors (e.g., 2,4-Difluoro-5-iodonitrobenzene)

A common and effective method for the synthesis of this compound is through the reduction of its corresponding nitroaryl precursor, 2,4-Difluoro-5-iodonitrobenzene. This transformation targets the nitro group (-NO2) for reduction to an amino group (-NH2) while leaving the rest of the molecule intact.

The reduction can be carried out using various reducing agents. For instance, the reduction of the nitro group to an amine can be accomplished with reagents like iron powder in an acidic medium or through catalytic hydrogenation. Catalytic hydrogenation often employs catalysts such as palladium on carbon (Pd/C). google.com The choice of reducing agent and reaction conditions is crucial to ensure high yield and purity of the final product.

| Precursor | Product | Reagents |

| 2,4-Difluoro-5-iodonitrobenzene | This compound | Fe/acid or H2/Pd-C |

This table provides a simplified overview of the reduction reaction.

Halogenation Approaches to Introduce Iodine (e.g., Iodination of Difluoroaniline Derivatives)

An alternative synthetic route involves the direct introduction of an iodine atom onto a difluoroaniline derivative. This approach relies on the directing effects of the existing substituents on the aromatic ring to achieve the desired regioselectivity. The starting material for this method is typically 2,4-difluoroaniline (B146603).

The iodination of polyfluorinated anilines can be achieved using various iodinating agents. lookchem.com One effective system for selective iodination is a combination of iodine and iodic acid (I2–HIO3) in aqueous dioxane. lookchem.com Other reagents, such as iodine in the presence of silver sulfate, have also been utilized. lookchem.com However, achieving high regioselectivity can be challenging, and the reaction conditions must be carefully controlled to favor the formation of the desired 5-iodo isomer. For example, the iodination of 3,5-difluoroaniline (B1215098) to produce 3,5-difluoro-4-iodoaniline (B74690) has been achieved in nearly quantitative yield under mild conditions. vanderbilt.edu

| Starting Material | Product | Iodinating Agent |

| 2,4-Difluoroaniline | This compound | I2/HIO3 |

This table illustrates the direct iodination approach.

Regioselective Synthesis of this compound

The regioselective synthesis of this compound is a critical aspect of its preparation, ensuring the iodine atom is introduced at the correct position (C5) on the aniline ring. The directing effects of the fluorine and amino groups on the aromatic ring play a significant role in determining the outcome of electrophilic substitution reactions like iodination.

In the case of 2,4-difluoroaniline, the amino group is a strong activating group and an ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The interplay of these electronic effects can lead to a mixture of isomers. Therefore, synthetic strategies are often designed to control this regioselectivity. For instance, starting with a precursor where the desired substitution pattern is already established, such as in the reduction of 2,4-difluoro-5-iodonitrobenzene, circumvents the challenges of regioselective iodination of the aniline itself.

Modern Advancements in Synthetic Protocols and Green Chemistry Considerations

Recent research in organic synthesis has emphasized the development of more efficient, sustainable, and environmentally friendly methods. In the context of synthesizing compounds like this compound, this translates to exploring milder reaction conditions, reducing waste, and using less hazardous reagents.

Modern advancements include the use of novel catalytic systems that can improve the efficiency and selectivity of both the reduction and iodination steps. For example, the development of more active and reusable catalysts for hydrogenation can lead to greener synthetic processes. researchgate.net

Furthermore, there is a growing interest in one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel. This approach can reduce the need for purification of intermediates, save time, and minimize solvent usage. While specific green chemistry protocols for the synthesis of this compound are not extensively documented in the provided search results, the general principles of green chemistry, such as the use of catalytic reagents and minimizing waste, are applicable. rsc.org

Chemical Reactivity and Mechanistic Studies of 2,4 Difluoro 5 Iodoaniline

Reactivity of the Amino Group

The amino group in 2,4-difluoro-5-iodoaniline is a key functional handle that can be readily derivatized or transformed. Its nucleophilic character and directing effects are central to its synthetic utility.

The amino group of anilines can be functionalized through various reactions, including acylation, alkylation, and the formation of sulfonamides. These derivatization strategies are not only crucial for introducing new functionalities but also serve as a protection strategy. Protecting the amino group is often necessary to prevent unwanted side reactions during subsequent transformations on the aromatic ring, such as metal-catalyzed cross-couplings or further halogenations. The choice of protecting group is critical and depends on the specific reaction conditions to be employed later in the synthetic sequence.

The amino group's directing ability is pivotal in electrophilic aromatic substitution reactions. byjus.com In the context of polyhalogenated anilines, this directing effect can be exploited for regioselective halogenation. vanderbilt.edu For instance, the amino group in 3,5-difluoroaniline (B1215098) directs iodination to the 4-position, yielding 3,5-difluoro-4-iodoaniline (B74690) in a nearly quantitative yield. vanderbilt.edu This highlights how the existing substituents guide the introduction of new ones.

The amino group itself can act as a nucleophile in various reactions. One of the most significant applications is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds. organic-chemistry.orgsigmaaldrich.com This reaction allows for the arylation of the amino group, connecting the aniline (B41778) derivative to another aromatic ring. The development of specialized ligands and precatalysts has made this transformation highly general and efficient for a wide range of amines and aryl halides. acs.org

The versatility of the amino group, combined with the distinct reactivities of the different halogen atoms, provides a high degree of control in the functionalization of the benzene (B151609) ring. vanderbilt.edu For example, the fluorine atoms can be displaced by nucleophiles, while the iodine atom is more susceptible to metal-mediated substitutions. vanderbilt.edu This differential reactivity allows for a stepwise and controlled construction of complex molecules.

Reactions at the Halogenated Aromatic Core

The presence of fluorine and iodine atoms on the aromatic ring of this compound opens up a wide array of synthetic possibilities, primarily centered around metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

The iodine atom at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the metal center. libretexts.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon (C-C) bonds by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester. sigmaaldrich.comlibretexts.org The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups. acs.org This reaction has been successfully used with fluorinated substrates, enabling the synthesis of complex polyfluorinated biphenyls. acs.org The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Buchwald-Hartwig Amination: As mentioned earlier, this reaction can also be applied to the aryl iodide, allowing for the formation of C-N bonds by coupling with an amine. organic-chemistry.orgacs.org This provides an alternative route to more complex aniline derivatives. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. semanticscholar.orgpurdue.edu

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a C-C bond resulting in a disubstituted alkyne. sigmaaldrich.comchinesechemsoc.org This method is valuable for constructing molecules with acetylenic moieties.

Other Cross-Coupling Reactions: The reactivity of the iodine atom also allows for other cross-coupling reactions such as Heck (coupling with an alkene), Negishi (using an organozinc reagent), and Stille (using an organotin reagent) couplings, further expanding the synthetic utility of this compound. sigmaaldrich.com

The following table summarizes some key transition-metal-catalyzed cross-coupling reactions applicable to the iodo-substituent.

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd catalyst, Base |

| Buchwald-Hartwig | Amine/Amide | C-N | Pd catalyst, Ligand, Base |

| Sonogashira | Terminal Alkyne | C-C (sp) | Pd catalyst, Cu(I) co-catalyst, Base |

| Heck | Alkene | C-C (sp2) | Pd catalyst, Base |

| Negishi | Organozinc Reagent | C-C | Pd or Ni catalyst |

The fluorine atoms on the aromatic ring, activated by the electron-withdrawing nature of the other substituents and the ring itself, can be susceptible to nucleophilic aromatic substitution (SNA_r). vanderbilt.edulibretexts.org In this reaction, a nucleophile replaces one of the fluorine atoms. The reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The presence of electron-withdrawing groups ortho or para to the leaving group (fluorine) is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org While the amino group is electron-donating, the cumulative effect of the halogens can render the ring sufficiently electron-deficient to undergo SNA_r, particularly with strong nucleophiles. It has been reported that thiolate anions can selectively replace fluorine atoms on a benzene ring even when bromine and iodine atoms are also present. vanderbilt.edu

The aniline ring is generally activated towards electrophilic aromatic substitution, with the amino group being a strong ortho-, para-director. byjus.com However, in this compound, the positions ortho and para to the amino group are already substituted. The remaining unsubstituted position (C6) is a potential site for further electrophilic attack.

Further halogenation can be achieved under specific conditions. For example, the iodination of 3,5-difluoroaniline proceeds smoothly to give the 4-iodo derivative. vanderbilt.edu Subsequent bromination or chlorination can then be performed. The conditions for these reactions must be carefully controlled to achieve the desired regioselectivity and to avoid side reactions like de-iodination. vanderbilt.edu For instance, dibromination of 3,5-difluoro-4-iodoaniline with N-bromosuccinimide (NBS) can be highly chemoselective, yielding the 2,6-dibromo product. vanderbilt.edu In contrast, chlorination with N-chlorosuccinimide (NCS) can lead to a mixture of products. vanderbilt.edu

Radical Reactions Involving Halogen Sites

The presence of a relatively weak carbon-iodine bond in this compound makes it a suitable precursor for the generation of aryl radicals. These radicals can then participate in various intramolecular and intermolecular reactions, particularly cyclization reactions.

One common method for generating aryl radicals from iodoanilines is through treatment with radical initiators or via single-electron transfer (SET) processes. For instance, treatment of iodoaniline derivatives with tributylmanganate(II) can lead to the formation of an aryl radical. oup.com This radical can then undergo cyclization if a suitable unsaturated moiety, such as an allyl group, is present on the nitrogen atom. oup.comjst.go.jp In the case of a hypothetical N,N-diallyl-2,4-difluoro-5-iodoaniline, a 5-exo-trig cyclization would be expected to yield an indoline (B122111) derivative. The reaction would proceed through the initial formation of the aryl radical, followed by cyclization and subsequent recombination with a manganese species to give an alkylmanganese(II) compound. oup.com

Another approach to initiate radical cyclization involves the use of a single-electron transfer from a donor to the iodoaniline acceptor. researchgate.net This can generate an aryl radical that subsequently participates in cyclization cascades. For example, in related systems, 2-iodoaryl allenyl amines can act as electron acceptors to initiate a radical cyclization, ultimately leading to the formation of indole (B1671886) structures. researchgate.net

The general mechanism for such a radical cyclization is depicted below:

Table 1: Proposed Radical Cyclization of a Hypothetical N-substituted this compound

| Step | Description | Intermediate |

| 1. Radical Initiation | Formation of the aryl radical at the C-I bond via a radical initiator or SET. | Aryl radical |

| 2. Cyclization | Intramolecular attack of the radical onto an appended unsaturated group (e.g., an allyl or allenyl group). | Cyclized radical intermediate |

| 3. Propagation/Termination | The cyclized radical can abstract a hydrogen atom from a donor or react with another species to form the final product and propagate the radical chain or terminate. | Final cyclized product |

It is important to note that while these examples are drawn from structurally similar iodoanilines, specific studies on the radical reactions of this compound are not extensively reported. However, the fundamental principles of radical generation at the C-I bond and subsequent cyclization are expected to apply.

Mechanistic Investigations of Key Transformations and Reaction Pathways

The reactivity of this compound is dominated by transformations of the iodo-substituent, which readily participates in a variety of transition metal-catalyzed cross-coupling reactions. Mechanistic studies of these transformations are essential for optimizing reaction conditions and understanding the role of catalysts and ligands.

Elucidation of Reaction Mechanisms and Intermediates

The mechanisms of transition metal-catalyzed reactions involving this compound generally proceed through a series of well-defined elementary steps. The most common intermediates are organopalladium species, which are formed during the catalytic cycle.

For example, in a Suzuki-Miyaura coupling, the reaction of this compound with a boronic acid would proceed through a catalytic cycle involving a palladium(0) catalyst. libretexts.orgbyjus.com The key steps are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate. This is often the rate-determining step in the catalytic cycle. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step typically requires the presence of a base. libretexts.orgwikipedia.org

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the palladium(0) catalyst. libretexts.orgbyjus.com

Similarly, in a Sonogashira coupling with a terminal alkyne, a copper(I) co-catalyst is often used alongside the palladium catalyst. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium(II) complex formed after oxidative addition. libretexts.orgnih.gov Copper-free Sonogashira couplings are also possible, where the deprotonation of the alkyne and its coordination to palladium occur without copper mediation. libretexts.org

In palladium-catalyzed amination reactions (Buchwald-Hartwig amination), the mechanism also involves an oxidative addition of the aryl halide to the palladium(0) catalyst. This is followed by the coordination of the amine and subsequent deprotonation to form a palladium-amido complex. Reductive elimination from this complex yields the arylamine product and regenerates the catalyst. nih.govnih.gov Mechanistic studies have shown that for some systems, the reductive elimination of the arylamine is the turnover-limiting step. nih.govorganic-chemistry.org

Catalytic Cycles and Ligand Effects in Transformations

The efficiency and selectivity of transition metal-catalyzed transformations of this compound are highly dependent on the nature of the ligands coordinated to the metal center. Ligands can influence the catalytic cycle by modifying the steric and electronic properties of the catalyst. nih.gov

Table 2: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling of this compound

| Step | Reactants | Catalyst/Reagents | Intermediate | Product |

| Oxidative Addition | This compound | Pd(0)L_n | (2,4-Difluoro-5-aminophenyl)Pd(II)(I)L_n | - |

| Transmetalation | (2,4-Difluoro-5-aminophenyl)Pd(II)(I)L_n, R-B(OH)_2 | Base | (2,4-Difluoro-5-aminophenyl)Pd(II)(R)L_n | - |

| Reductive Elimination | (2,4-Difluoro-5-aminophenyl)Pd(II)(R)L_n | - | - | 5-Aryl-2,4-difluoroaniline |

In the context of palladium-catalyzed reactions, phosphine ligands are commonly employed. The electronic properties of the phosphine ligand can affect the rate of oxidative addition and reductive elimination. Electron-donating ligands increase the electron density on the palladium center, which can facilitate oxidative addition but may slow down reductive elimination. wikipedia.org

The steric bulk of the ligand is also a critical factor. Bulky ligands can promote the reductive elimination step by creating steric congestion around the metal center, which is relieved upon elimination of the product. nih.govscispace.com For instance, in palladium-catalyzed amination, the use of bulky biaryl phosphine ligands has been shown to be highly effective, leading to faster reaction rates and enabling reactions under milder conditions. nih.govscispace.com These ligands are thought to stabilize the catalyst and promote the reductive elimination step. nih.gov

In some cases, ligand design can also help to suppress side reactions. For example, in the amination of aryl halides with aqueous ammonia, specialized ligands have been developed to minimize the competing hydroxylation of the aryl halide. nih.govorganic-chemistry.org

The choice of ligand can also influence the stability of the catalytic species. Some ligands can form palladacycle structures that are highly stable and active catalysts. nih.gov The interaction of the metal with other parts of the ligand, such as an arene ring in biaryl phosphines, can also contribute to catalyst stability and reactivity. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2,4-difluoro-5-iodoaniline. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton (¹H) NMR spectroscopy provides information on the hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of a related compound, 5-fluoro-2-iodoaniline, the aromatic protons appear as distinct signals. For instance, a triplet at δ 7.54 ppm, a doublet at δ 6.47 ppm, and another triplet at δ 6.27 ppm can be observed, with the broad singlet at δ 4.19 ppm corresponding to the amine (-NH₂) protons. rsc.org These chemical shifts and their coupling patterns are crucial for confirming the substitution pattern on the aniline (B41778) ring.

For 2,4-difluoroaniline (B146603), a precursor, the ¹H NMR spectrum shows signals corresponding to its three aromatic protons and the two amine protons. chemicalbook.com The introduction of the iodine atom at the 5-position in this compound would further influence the chemical shifts of the remaining aromatic protons due to its electronic effects.

Table 1: Representative ¹H NMR Data for Related Iodoaniline Compounds

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Reference |

|---|---|---|---|

| 5-Fluoro-2-iodoaniline | CDCl₃ | 7.54 (t), 6.47 (d), 6.27 (t), 4.19 (s, NH₂) | rsc.org |

| 4-Chloro-2-iodoaniline | CDCl₃ | 7.60 (d), 7.10 (dd), 6.66 (d), 4.09 (s, NH₂) | rsc.org |

| 5-Chloro-2-iodoaniline | CDCl₃ | 7.52 (d), 6.73 (d), 6.47 (dd), 4.15 (s, NH₂) | rsc.org |

| 2-Iodo-5-methoxyaniline | CDCl₃ | 7.48 (d), 6.32 (d), 6.42 (dd), 4.07 (s, NH₂), 3.74 (s, OCH₃) | rsc.org |

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum of a related compound, 5-fluoro-2-iodoaniline, displays signals for the six carbon atoms of the benzene (B151609) ring. rsc.org The carbon attached to the fluorine atom exhibits a large coupling constant (J = 243.0 Hz), a characteristic feature in ¹³C NMR of fluorinated compounds. rsc.org The chemical shifts of the carbon atoms are influenced by the attached substituents (fluorine, iodine, and the amino group), allowing for the unambiguous assignment of each carbon in the aromatic ring. rsc.orgchemicalbook.com

Table 2: Representative ¹³C NMR Data for Related Iodoaniline Compounds

| Compound | Solvent | Chemical Shift (δ) ppm | Reference |

|---|---|---|---|

| 5-Fluoro-2-iodoaniline | CDCl₃ | 164.1 (d, J=243.0 Hz), 148.2 (d, J=6.0 Hz), 139.8 (d, J=10.0 Hz), 107.3 (d, J=22.0 Hz), 101.7 (d, J=25.0 Hz), 77.1 (d, J=3.0 Hz) | rsc.org |

| 4-Chloro-2-iodoaniline | CDCl₃ | 145.7, 137.9, 129.4, 123.3, 115.1, 83.6 | rsc.org |

| 5-Chloro-2-iodoaniline | CDCl₃ | 147.9, 139.8, 135.3, 120.1, 114.4, 81.2 | rsc.org |

| 2-Iodo-5-methoxyaniline | CDCl₃ | 161.2, 147.7, 139.3, 106.7, 100.6, 73.6, 55.4 | rsc.org |

Fluorine-¹⁹ (¹⁹F) NMR is a particularly powerful tool for analyzing fluorinated compounds like this compound due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range. icpms.cz This technique can readily distinguish between different fluorine environments within a molecule. For this compound, two distinct signals would be expected, corresponding to the two non-equivalent fluorine atoms at positions 2 and 4.

In a study of 2,6-dichloro-3,5-difluoro-4-iodoaniline, a single ¹⁹F NMR signal was observed at δ -94.3 ppm, indicating the chemical equivalence of the two fluorine atoms in that specific structure. vanderbilt.edu However, for this compound, the different positions relative to the iodine and amino groups would result in separate resonances, providing clear evidence for the substitution pattern. For instance, in the analysis of a mixture containing 2-chloro-3,5-difluoro-4-iodoaniline, two distinct ¹⁹F signals were observed at δ -70.8 and -92.2 ppm. vanderbilt.edu The coupling constants between the fluorine nuclei and with adjacent protons (¹H-¹⁹F coupling) offer additional structural insights. icpms.cz

Table 3: Representative ¹⁹F NMR Data for Related Fluorinated Iodoanilines

| Compound | Solvent | Chemical Shift (δ) ppm | Reference |

|---|---|---|---|

| 5-Fluoro-2-iodoaniline | CDCl₃ | -113.4 (s) | rsc.org |

| 2,6-Dichloro-3,5-difluoro-4-iodoaniline | CDCl₃ | -94.3 | vanderbilt.edu |

| 2-Chloro-3,5-difluoro-4-iodoaniline | CDCl₃ | -70.8, -92.2 | vanderbilt.edu |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can help confirm its structure. The molecular weight of 2,4-difluoroaniline is 129.11 g/mol . nist.govnist.gov For the iodo-derivative, the high-resolution mass spectrometry (HRMS) data for a related compound, 5-fluoro-2-iodoaniline, shows a calculated [M+H]⁺ ion at m/z 237.9528, which was found to be 237.9519, confirming its elemental composition. rsc.org The mass spectrum of 2,4-difluoroaniline shows a prominent molecular ion peak, and its fragmentation pattern provides further structural information. nist.gov Similar analysis for this compound would yield a precise mass measurement consistent with its molecular formula, C₆H₄F₂IN.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of a related compound, 2,6-dibromo-3,5-difluoro-4-iodoaniline, shows characteristic absorption bands for the N-H stretching of the amine group at 3421 and 3310 cm⁻¹ and for C=C stretching in the aromatic ring at 1609 cm⁻¹. vanderbilt.edu Similar characteristic peaks would be expected for this compound, confirming the presence of the amine and aromatic functionalities.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima and their intensities are characteristic of the chromophoric system of the substituted aniline ring. While specific UV-Vis data for this compound is not detailed in the provided search results, the electronic structure is influenced by the interplay of the electron-donating amino group and the electron-withdrawing and heavy atom effects of the fluorine and iodine substituents.

X-ray Crystallographic Studies of this compound Derivatives and Analogues

X-ray crystallography provides definitive proof of the molecular structure by determining the precise arrangement of atoms in a single crystal. While the crystal structure of this compound itself is not explicitly detailed in the search results, studies on analogous compounds offer significant insights.

For example, the crystal structure of 2,4-diiodoaniline (B1347260) reveals a helical chain structure stabilized by weak intermolecular N-H···N hydrogen bonds and an intramolecular N-H···I hydrogen bond. nih.gov The analysis of various halogenated anilines, such as 4-chloro-2-iodoaniline, demonstrates how different substituents influence the crystal packing. researchgate.net Studies on fluorinated anilines indicate that fluorine atoms can act as competitive hydrogen and halogen bond acceptors, influencing intermolecular interactions. researchgate.net In the crystal structure of a benzotellurazole-containing boron complex, Te···F halogen bond interactions were observed. acs.org A study on 2,5-dibenzoyl-4-iodoaniline showed that molecules are linked via N–H···O and C–H···O hydrogen bonds in the crystal packing. researchgate.net These examples suggest that the crystal structure of this compound would be characterized by a network of hydrogen bonds involving the amine group and halogen bonds involving the fluorine and iodine atoms, defining its solid-state architecture.

Table 4: Crystallographic Data for an Analogous Compound: 2,4-Diiodoaniline

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₆H₅I₂N | nih.gov |

| Molecular Weight | 344.91 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| a (Å) | 4.3870 (1) | nih.gov |

| b (Å) | 10.9626 (3) | nih.gov |

| c (Å) | 16.9778 (4) | nih.gov |

| V (ų) | 816.51 (3) | nih.gov |

| Z | 4 | nih.gov |

Elucidation of Molecular Geometry and Conformation in the Solid State

While a specific crystal structure for this compound is not extensively documented in publicly available literature, its molecular geometry can be inferred from detailed studies on analogous compounds, such as its isomers and other halogenated anilines. The core of the molecule is a planar benzene ring. The substituents—two fluorine atoms, an iodine atom, and an amino group—are attached to this ring.

The geometry is significantly influenced by the electronic properties and steric bulk of these substituents. The fluorine atoms are highly electronegative, while the iodine atom is large and polarizable. In related structures like 4,5-Difluoro-2-iodoaniline, the C-I bond length is approximately 2.09 Å, and the C-F bonds are around 1.34 Å. The C-N bond to the amino group is typically about 1.39 Å. The amino group itself generally adopts a trigonal pyramidal geometry.

Research on a series of para-halogeno aniline derivatives indicates that fluorine substitution can lead to peculiar structural properties. researchgate.net For instance, in 2,6-difluoro-4-iodoaniline, intramolecular N-H···F interactions are observed, which can influence the conformation of the amino group relative to the ring. researchgate.netresearchgate.net This suggests that in this compound, similar intramolecular hydrogen bonding between the amino group's hydrogen and the ortho-fluorine atom could be a defining conformational feature.

Table 1: Predicted Molecular Geometry Parameters for a Difluoro-Iodoaniline Structure Data inferred from studies on analogous compounds like 4,5-Difluoro-2-iodoaniline.

| Parameter | Bond/Angle | Measurement (Å/°) |

| Bond Lengths | C–I | ~2.09 Å |

| C–F | ~1.34 Å | |

| C–N | ~1.39 Å | |

| N–H | ~1.01 Å | |

| C–C (aromatic) | ~1.40 Å | |

| Bond Angles | F–C–F | ~118° (in an isomer) |

| I–C–N | ~122° (in an isomer) |

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The arrangement of this compound molecules in a crystal lattice is dictated by a network of intermolecular interactions. These non-covalent forces, including hydrogen and halogen bonds, are crucial in determining the solid-state packing.

Hydrogen Bonding: The primary hydrogen bond donor in the molecule is the amino (-NH₂) group. Comparative studies on various 4-halogenated anilines show that 2-fluoro and 2,6-difluoro substitution generally enhances the ability of the amine group to form strong N-H···N hydrogen bonds with neighboring molecules. researchgate.netresearchgate.net In addition to these intermolecular bonds, the presence of a fluorine atom at the 2-position creates the potential for an intramolecular N-H···F hydrogen bond. researchgate.net Such interactions have been identified through additional NH bands in FT-IR spectra of related compounds. researchgate.netresearchgate.net The fluorine atoms, being electronegative, can also act as weak hydrogen bond acceptors. researchgate.netresearchgate.net

Halogen Bonding: Halogen bonding is a significant directional interaction involving halogen atoms. acs.org The iodine atom in this compound is a potent halogen bond donor due to a region of positive electrostatic potential, known as a σ-hole, located on the iodine atom along the extension of the C-I covalent bond. acs.orgumich.edu

Crystal structure analyses of related compounds reveal several types of halogen-based interactions:

I···N Interactions: The iodine atom can form halogen bonds with the nitrogen atom of the amino group of an adjacent molecule. researchgate.net

I···I Interactions: Self-complementary I···I contacts are also observed in the crystal structures of iodoanilines. researchgate.net

In contrast to its chloro and bromo analogs, 4-iodoaniline (B139537) exhibits a distinct packing pattern in its crystal structure, which is attributed to the unique combination of N-H···N, N-H···I, and I···I interactions. researchgate.netresearchgate.net It is expected that this compound would exhibit a similarly complex and unique network of intermolecular forces, with the interplay between hydrogen and halogen bonding defining its supramolecular assembly.

Theoretical and Computational Investigations of 2,4 Difluoro 5 Iodoaniline

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2,4-Difluoro-5-iodoaniline. These methods model the electronic structure of the molecule to derive a wealth of information about its stability and chemical behavior.

The electronic landscape of this compound is characterized by the interplay of its functional groups: the electron-donating amino (-NH₂) group and the electron-withdrawing fluorine (-F) and iodine (-I) atoms. DFT calculations on analogous molecules, such as m-fluoroaniline and m-iodoaniline, provide a framework for predicting these properties. chemrxiv.org

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for determining chemical reactivity. chemrxiv.org For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the amino group, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be distributed across the aromatic ring, indicating sites for potential nucleophilic attack. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability. chemrxiv.org

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution and predicting sites for intermolecular interactions. chemrxiv.org The MEP for this compound would show a negative potential (red/yellow) around the nitrogen and fluorine atoms, indicating their ability to act as hydrogen bond acceptors. A region of positive potential (a "sigma-hole") is expected on the iodine atom along the axis of the C-I bond, making it a potent halogen bond donor. frontiersin.org This positive region is enhanced by the electron-withdrawing effect of the adjacent fluorine atoms.

| Property | Predicted Value / Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively High (Electron-rich) | Indicates susceptibility to electrophilic attack, primarily on the ring. chemrxiv.org |

| LUMO Energy | Relatively Low (Electron-poor) | Indicates susceptibility to nucleophilic attack. chemrxiv.org |

| HOMO-LUMO Gap | Moderate | Reflects chemical reactivity and kinetic stability. chemrxiv.org |

| Dipole Moment | Non-zero | Indicates overall molecular polarity, influencing solubility and intermolecular forces. |

| MEP: Iodine Atom | Positive (σ-hole) | Site for halogen bonding (electrophilic character). frontiersin.org |

| MEP: Nitrogen/Fluorine Atoms | Negative | Sites for hydrogen bonding (nucleophilic character). chemrxiv.org |

Quantum chemical calculations can elucidate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most favorable pathways. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states.

For instance, in a typical synthetic reaction such as an N-alkylation or a cross-coupling reaction, DFT can be used to model the step-by-step process. The activation energy for each step is determined by the energy of the transition state relative to the reactants. This analysis helps in understanding reaction kinetics and why certain conditions (e.g., catalyst, temperature) are required. Quantum chemical calculations have been used to investigate the mechanism of similar reactions, such as the α-tosyloxylation of ketones catalyzed by iodoarenes, where a hypervalent iodine intermediate is formed. acs.org Such studies can reveal the structure of short-lived intermediates and transition states that are impossible to observe experimentally.

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its motion over time. acs.orgacs.org MD simulations treat atoms as classical particles and use a force field to describe the forces between them. nih.gov

For this compound, MD simulations can explore its conformational space, such as the rotation of the amino group and the vibrations of the C-I bond. By placing the molecule in a simulation box with solvent molecules (e.g., water or an organic solvent), MD can predict its solvation structure and dynamic behavior in solution.

Furthermore, MD is a powerful tool for studying how the molecule interacts with larger systems, such as proteins or DNA. frontiersin.org In the context of drug design, if this compound were a fragment of a larger drug molecule, MD simulations could predict its binding stability within a protein's active site, revealing key interactions and the dynamic behavior of the complex. frontiersin.org Studies on the photodissociation of halobenzenes like iodobenzene (B50100) have utilized nonadiabatic molecular dynamics to trace the trajectory of the C-I bond breaking, showcasing the power of this method to model dynamic events. acs.orgacs.orgresearchgate.net

Computational Studies of Non-Covalent Interactions

The arrangement of molecules in the solid state and their interactions in solution are governed by non-covalent forces. For this compound, the most significant non-covalent interactions are halogen bonds and hydrogen bonds.

Halogen Bonding: The iodine atom in this compound acts as a halogen bond donor. The presence of two electron-withdrawing fluorine atoms on the ring enhances the electropositive character of the sigma-hole on the iodine, making it a stronger halogen bond donor compared to unsubstituted iodoaniline. rsc.org This interaction, where the iodine is attracted to an electron-rich atom (like oxygen or nitrogen), is highly directional and plays a key role in crystal engineering and molecular recognition. acs.org

Hydrogen Bonding: The amino group (-NH₂) is a classic hydrogen bond donor. The two N-H bonds can form hydrogen bonds with suitable acceptors. The fluorine atoms can act as weak hydrogen bond acceptors, leading to potential intramolecular N-H···F interactions or intermolecular C-H···F interactions. acs.org

Computational methods like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. acs.org

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Halogen Bond | Iodine Atom (C-I) | Electron-rich atoms (e.g., N, O) | Strong, directional interaction crucial for crystal packing and molecular recognition. rsc.orgacs.org |

| Hydrogen Bond | Amino Group (N-H) | Electron-rich atoms (e.g., N, O) | Governs association in solid and liquid phases. |

| Hydrogen Bond (Weak) | Aromatic C-H | Fluorine Atom (C-F) | Contributes to the stability of the 3D crystal network. acs.org |

| π-π Stacking | Aromatic Ring | Another Aromatic Ring | Important for interactions in biological systems and layered crystal structures. acs.org |

Predictive Modeling for Rational Synthetic Design and Optimization

Computational chemistry is increasingly used not just for analysis but also for prediction to guide synthetic efforts. Predictive modeling, often employing machine learning algorithms, can optimize reaction conditions to maximize yield and minimize byproducts. mpdata.fr

For the synthesis of this compound, a predictive model could be developed through the following process:

Data Generation: A Design of Experiments (DoE) approach would be used to systematically vary key reaction parameters (e.g., temperature, solvent, catalyst concentration, reaction time) and measure the resulting yield and purity. acs.org

Model Training: The collected data would be used to train a machine learning model, such as a neural network or a random forest algorithm. data-science-ua.comresearchgate.net The model learns the complex, non-linear relationships between the reaction inputs and the outcomes.

Prediction and Optimization: Once trained, the model can predict the outcome of a reaction under any given set of conditions within the studied range. This allows chemists to perform in silico (computational) experiments to identify the optimal conditions before heading into the lab, saving significant time and resources. mpdata.fr

This approach transforms synthesis from a trial-and-error process to a data-driven, rational design strategy, accelerating the development of efficient and robust chemical manufacturing processes. acs.orgresearchgate.net

Applications of 2,4 Difluoro 5 Iodoaniline in the Synthesis of Complex Organic Molecules

Precursor in the Synthesis of Diversely Substituted Aromatic Systems

The presence of an iodine atom on the aromatic ring of 2,4-Difluoro-5-iodoaniline makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation. wikipedia.org These reactions allow for the introduction of a wide array of substituents at the C5-position, leveraging the high reactivity of the carbon-iodine bond.

Key cross-coupling reactions involving this substrate include:

Suzuki-Miyaura Coupling: This reaction pairs the iodoaniline with various organoboron compounds (boronic acids or esters) to form new carbon-carbon bonds. mdpi.com The reaction is known for its broad functional group tolerance and is a standard method for creating biaryl and substituted aromatic structures. mdpi.comnih.gov Although aryl iodides can sometimes have an inhibitory effect on the catalyst, specific conditions can be optimized for high yields. wuxiapptec.comuio.no For instance, the Suzuki-Miyaura reaction is a key method for constructing 2-aminobiphenyls from iodoaniline derivatives. uio.no

Sonogashira Coupling: This coupling reaction involves the reaction of the iodoaniline with terminal alkynes, catalyzed by palladium and copper complexes, to synthesize aryl alkynes. mdpi.comorganic-chemistry.org These products are important intermediates in the synthesis of pharmaceuticals and organic materials. mdpi.comnih.gov The methodology is robust and can be applied to various aryl halides and alkynes to produce disubstituted ethynes and other complex acetylenic compounds. mdpi.comsioc-journal.cn

Buchwald-Hartwig Amination: While the substrate itself is an amine, its iodo-group can participate in C-N coupling reactions with other amines or amides. wikipedia.orgorganic-chemistry.org More commonly, derivatives of this aniline (B41778) are used where the primary amine is first protected or modified. The Buchwald-Hartwig reaction is a powerful method for synthesizing aryl amines from aryl halides, replacing harsher traditional methods. wikipedia.org The choice of ligands is crucial for the reaction's success, with various generations of phosphine (B1218219) ligands developed to expand the scope and efficiency of the coupling. wuxiapptec.comlibretexts.org

These coupling strategies transform this compound into a scaffold that can be selectively functionalized, leading to a vast range of polysubstituted aromatic compounds with tailored electronic and steric properties.

Table 1: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., R-B(OH)₂) | C-C | Pd complexes (e.g., Pd(PPh₃)₄) | Aryl-substituted aniline |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C (sp²-sp) | Pd and Cu complexes | Alkynyl-substituted aniline |

| Buchwald-Hartwig Amination | Amine/Amide (e.g., R₂NH) | C-N | Pd complexes with phosphine ligands | Diaryl amine derivative |

Role in the Construction of Heterocyclic Compounds and Scaffolds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science, and this compound serves as a key starting material for several important classes. researchgate.netmdpi.com The aniline moiety and the reactive iodine atom can participate in various cyclization strategies to build fused ring systems.

A prominent application is in the synthesis of substituted indoles. acs.org For example, palladium-catalyzed annulation between 2-iodoanilines and internal alkynes provides a regioselective route to either 2- or 3-fluoroalkylated indoles, depending on the choice of phosphine ligand. acs.org Similarly, the reaction of 2-iodoaniline (B362364) with phenylacetylene (B144264) can yield 2-phenyl indole (B1671886). researchgate.net

Furthermore, 2-iodoanilines are precursors for benzothiazoles, another significant heterocyclic scaffold found in many biologically active molecules. rsc.org Synthetic methods include copper-catalyzed reactions of 2-iodoanilines with benzyl (B1604629) amines and sulfur powder to construct 2-arylbenzothiazole frameworks. rsc.org The development of efficient methods for building these derivatives is an active area of research due to their wide range of applications. rsc.orgresearchgate.net

The inherent functionality of this compound allows it to be incorporated into multicomponent reactions, which enable the rapid assembly of complex heterocyclic structures from simple starting materials. researchgate.net

Application in the Design and Synthesis of Chiral Catalysts

The field of asymmetric catalysis, which focuses on the synthesis of single enantiomers of chiral molecules, relies heavily on the design of effective chiral catalysts. sigmaaldrich.com Iodoarenes, including derivatives of this compound, have emerged as important backbones for a class of organocatalysts known as chiral hypervalent iodine reagents. nih.govcardiff.ac.uk

These catalysts are valued for being a greener alternative to many transition-metal catalysts due to their low toxicity, high stability, and ease of handling. nih.gov The synthesis of these catalysts often begins with an iodoaniline derivative. For example, a family of chiral iodoaniline-lactate based catalysts was synthesized by first protecting the amine group and then coupling the molecule with a chiral lactic acid derivative. nih.govcardiff.ac.uk

These synthesized chiral iodoarene catalysts have proven effective in promoting reactions such as the α-oxysulfonylation of ketones with high yields and enantioselectivities up to 83%. nih.govcardiff.ac.uk The development of such catalysts is a significant area of research, as they have potential applications in drug discovery and the synthesis of complex natural products. researchgate.net

Table 2: Example of Chiral Catalyst Synthesis

| Catalyst Type | Precursor | Chiral Moiety | Application Example | Reported Enantioselectivity |

|---|---|---|---|---|

| Iodoaniline-Lactate Catalyst | Iodoaniline derivatives | (S)-methyl or (S)-ethyl lactate | α-oxysulfonylation of ketones | Up to 83% ee |

Contribution to Advanced Material Development via Incorporation of Fluoro- and Iodo-Substituted Motifs

The unique electronic properties imparted by fluorine and iodine substituents make this compound and its derivatives attractive for the development of advanced materials. smolecule.com The incorporation of such halogenated motifs can influence properties like charge transport, thermal stability, and liquid crystalline behavior. google.com

A notable application is in the area of photovoltaics. Organic molecules like 2-Fluoro-4-iodoaniline have been used to passivate surface defects in perovskite films for solar cells. researchgate.net The amino group of the molecule can form a coordinate bond with uncoordinated lead ions on the perovskite surface, which reduces defect states and suppresses carrier recombination. This passivation leads to a significant increase in the power conversion efficiency and improves the long-term stability of the perovskite solar cells. researchgate.net The fluorine group also contributes by forming hydrogen bonds, which helps to restrain ion movement and the decomposition of the perovskite material. researchgate.net

Furthermore, fluorinated biphenyls and terphenyls, which can be synthesized from precursors like this compound, are core structures in many liquid crystal materials. google.com

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for 2,4-Difluoro-5-iodoaniline

The pursuit of greener and more efficient synthetic methods is a cornerstone of modern chemistry. Future research in the synthesis of this compound will undoubtedly focus on the development of novel and sustainable routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

Current synthetic strategies often rely on multi-step processes that may involve harsh reaction conditions and the use of stoichiometric amounts of hazardous reagents. Emerging research is geared towards overcoming these limitations through innovative approaches such as:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging carbon-heteroatom bonds under mild conditions. Future investigations could explore the direct C-H iodination of 2,4-difluoroaniline (B146603) using photocatalytic systems, thereby circumventing the need for pre-functionalized starting materials and reducing the number of synthetic steps. The development of novel, highly efficient, and recyclable photocatalysts will be crucial for the industrial viability of such processes.

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity and sustainability. Researchers are beginning to explore the potential of halogenating enzymes (halogenases) for the regioselective synthesis of polyhalogenated aromatic compounds. labmanager.com Future efforts could focus on engineering or discovering novel halogenases capable of selectively iodinating the 2,4-difluoroaniline scaffold. This biocatalytic approach would operate under mild, aqueous conditions, offering a significant leap towards a truly green synthesis. sciencedaily.comnih.gov

Mechanochemistry: This solvent-free technique utilizes mechanical force to induce chemical reactions, offering a sustainable alternative to traditional solvent-based methods. The application of mechanochemistry to the synthesis of this compound could lead to reduced solvent waste and potentially novel reaction pathways.

The following table summarizes potential sustainable synthetic strategies for this compound:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, high selectivity, use of renewable energy. | Development of efficient and recyclable photocatalysts, optimization of reaction parameters. |

| Biocatalysis | High regioselectivity, environmentally benign (aqueous media), biodegradable catalysts. | Discovery and engineering of novel halogenases, optimization of enzymatic reaction conditions. |

| Mechanochemistry | Solvent-free, reduced waste, potential for novel reactivity. | Exploration of reaction feasibility, optimization of milling parameters, scalability. |

Exploration of New Reactivity Modes and Catalytic Systems

The unique electronic properties conferred by the fluorine and iodine substituents, coupled with the directing effect of the amino group, make this compound a fascinating substrate for exploring new reactivity modes. Future research will likely focus on the development of innovative catalytic systems to selectively functionalize each of the reactive sites on the molecule.

Key areas of exploration include:

C-H Activation: The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for molecular diversification. Research into the selective C-H activation of the C-3 or C-6 positions of this compound, which are ortho to the fluorine and amino groups, could open up new avenues for the synthesis of novel derivatives. The development of transition-metal catalysts with tailored ligand systems will be critical to achieving high regioselectivity in these transformations. nih.gov

Cross-Coupling Reactions: The iodine atom at the C-5 position serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. nih.govnih.gov Future research will focus on developing more active and robust catalytic systems that can operate under milder conditions and tolerate a broader range of functional groups. The use of well-defined palladium precatalysts and novel phosphine (B1218219) ligands is expected to play a significant role in advancing this area. uc.ptnih.gov

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free and often more sustainable alternative to traditional transition-metal catalysis. labonline.com.au The development of organocatalytic methods for the functionalization of this compound, particularly for asymmetric transformations, is a promising area of future research. conicet.gov.arresearchgate.netyoutube.comsemanticscholar.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. The integration of the synthesis and functionalization of this compound with flow chemistry and automated platforms is a key trend for the future.

Continuous Flow Synthesis: Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. nih.govsemanticscholar.orguwtsd.ac.uk The development of continuous flow processes for the synthesis of this compound will enable safer handling of potentially hazardous intermediates and facilitate on-demand production. uc.ptresearchgate.net

Automated Synthesis and High-Throughput Experimentation: Robotic platforms coupled with high-throughput screening techniques can accelerate the discovery of new reactions and the optimization of existing processes. labmanager.comsciencedaily.comlabonline.com.au The application of these automated systems to the synthesis and derivatization of this compound will enable the rapid generation of compound libraries for drug discovery and materials science research. youtube.comdigitellinc.com

The table below highlights the potential benefits of integrating these technologies:

| Technology | Advantages for this compound Chemistry |

| Flow Chemistry | Enhanced safety, improved process control, scalability, potential for telescoped reactions. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, increased reproducibility. |

Advanced Applications in Chemical Probe Design and Functional Molecule Synthesis

The unique substitution pattern of this compound makes it an attractive scaffold for the design of chemical probes and the synthesis of functional molecules with tailored properties.

Chemical Probes for PET Imaging: The presence of fluorine atoms makes this compound a potential precursor for the synthesis of 18F-labeled positron emission tomography (PET) imaging agents. researchgate.net Future research could focus on developing synthetic routes to incorporate 18F into the this compound core and attaching it to biologically active molecules to create novel PET probes for disease diagnosis and drug development. mdpi.comresearchgate.net

Synthesis of Agrochemicals and Pharmaceuticals: The fluorine and iodine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. labmanager.comdigitellinc.com The use of this compound as a building block in the synthesis of new agrochemicals and pharmaceuticals is an active area of research. Its trifunctional nature allows for the introduction of diverse substituents to fine-tune biological activity. researchgate.net

Synergistic Approaches Combining Computational and Experimental Methodologies for Reaction Discovery

The synergy between computational chemistry and experimental studies is becoming increasingly vital for accelerating the pace of chemical research. For this compound, this integrated approach holds immense promise.

Computational Prediction of Reactivity: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the different sites on the this compound molecule, guiding the design of experiments for selective functionalization. Computational modeling can also elucidate reaction mechanisms, helping to optimize reaction conditions and develop more efficient catalytic systems.

In Silico Design of Functional Molecules: Computational tools can be used to design novel molecules based on the this compound scaffold with desired electronic, optical, or biological properties. This in silico screening can prioritize synthetic targets, saving significant time and resources in the laboratory.

The future of research on this compound is bright, with numerous opportunities for innovation in synthesis, reactivity, and application. By embracing sustainable methodologies, exploring new catalytic frontiers, integrating advanced technologies, and leveraging the power of computational chemistry, the scientific community is poised to unlock the full potential of this versatile chemical entity, leading to the development of novel solutions for challenges in medicine, agriculture, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2,4-Difluoro-5-iodoaniline, and how can its purity be validated?

- Methodological Answer : A common synthesis route involves halogenation of aniline derivatives. For example, iodine can be introduced via electrophilic substitution using iodine monochloride (ICl) in acidic conditions, followed by fluorination with HF-pyridine complexes. Characterization should include 1H/19F NMR to confirm substitution patterns and HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to assess purity (>98%). Reference standards from catalogs like Kanto Reagents (e.g., fluorinated aniline derivatives) can aid in calibration .

Q. How should this compound be stored to maintain stability, and what are its degradation risks?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation and photodegradation. Avoid exposure to moisture, as hydrolytic cleavage of the C–I bond may occur. Stability tests under accelerated conditions (40°C/75% relative humidity for 1 week) can identify degradation products via TLC or GC-MS .

Q. What analytical techniques are critical for distinguishing this compound from structural analogs?

- Methodological Answer : Use X-ray crystallography to resolve ambiguities in substitution patterns. Coupled techniques like FT-IR (for NH2 stretching frequencies) and elemental analysis (C, H, N, F, I) provide complementary data. Compare retention times with certified standards (e.g., Kanto Reagents’ fluorinated anilines) in reverse-phase HPLC .

Advanced Research Questions

Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The iodine substituent enables participation in Ullmann or Sonogashira couplings . Optimize catalyst systems (e.g., Pd(PPh3)4/CuI) in anhydrous DMF at 80–100°C. Monitor reaction progress via 31P NMR to track phosphine ligand stability. Post-reaction, purify products using silica gel chromatography with hexane/ethyl acetate gradients .

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NOEs in NMR) for this compound derivatives?

- Methodological Answer : Combine 2D NMR (e.g., COSY, NOESY) to clarify spatial proximities. Validate computational models (DFT or MD simulations) against experimental data to identify conformational isomers. Cross-reference with high-resolution MS to rule out impurities .

Q. What mechanistic insights guide the regioselective functionalization of this compound?

- Methodological Answer : The electron-withdrawing fluorine and iodine groups direct electrophilic attacks to the para position of the amino group. Kinetic studies under varying temperatures and pH can elucidate substituent effects. Use Hammett plots to correlate reaction rates with electronic parameters .

Q. How is this compound applied in synthesizing fluorinated drug candidates?

- Methodological Answer : The amino group serves as a handle for condensation reactions (e.g., forming urea or sulfonamide moieties). For antimetabolite drugs, couple with pyrimidine analogs via Buchwald-Hartwig amination . Assess bioactivity using in vitro kinase assays and ADMET profiling .

Q. What strategies optimize reaction yields in multistep syntheses involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.